molecular formula C11H16N4O6 B13819433 (S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid

(S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid

Cat. No.: B13819433
M. Wt: 300.27 g/mol
InChI Key: HFTOYZJDQMYPJK-BQBZGAKWSA-N
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Description

(S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including amide, carboxyl, and cyano groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common reagents include carboxylic acids, amines, and coupling agents such as carbodiimides .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes, utilizing recyclable chiral auxiliaries to ensure high enantiomeric purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions include various amide, amine, and oxo derivatives, which can be further utilized in different applications .

Scientific Research Applications

(S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a precursor in drug synthesis, particularly for anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites, altering enzyme activity, and influencing cellular processes. These interactions are crucial for its biological and medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its specific structure enables it to interact with a wide range of molecular targets, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C11H16N4O6

Molecular Weight

300.27 g/mol

IUPAC Name

(4S)-4-[(2-aminoacetyl)amino]-5-[[(1S)-1-carboxy-2-cyanoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H16N4O6/c12-4-3-7(11(20)21)15-10(19)6(1-2-9(17)18)14-8(16)5-13/h6-7H,1-3,5,13H2,(H,14,16)(H,15,19)(H,17,18)(H,20,21)/t6-,7-/m0/s1

InChI Key

HFTOYZJDQMYPJK-BQBZGAKWSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC#N)C(=O)O)NC(=O)CN

Canonical SMILES

C(CC(=O)O)C(C(=O)NC(CC#N)C(=O)O)NC(=O)CN

Origin of Product

United States

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